N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide
Description
Historical Development and Research Evolution
The exploration of benzimidazole derivatives traces its origins to mid-20th-century investigations into vitamin B₁₂, where the benzimidazole nucleus was identified as a stable structural component. Early synthetic routes relied on condensation reactions between o-phenylenediamine and carboxylic acid derivatives, as exemplified by the formic acid-mediated synthesis of unsubstituted benzimidazole. The development of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide reflects evolutionary advancements in substituent engineering, particularly the incorporation of amide functionalities to modulate pharmacokinetic properties.
A pivotal shift occurred with the adoption of microwave-assisted synthesis techniques, which reduced reaction times from hours to minutes while improving yields. For instance, the condensation of 1,2-phenylenediamine with propanamide derivatives under microwave irradiation at 150°C produced target compounds in high purity. This methodological innovation, coupled with structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry, established robust protocols for generating propanamide-functionalized benzimidazoles.
Significance in Heterocyclic Medicinal Chemistry
Benzimidazoles occupy a privileged position in medicinal chemistry due to their bioisosteric relationship with purine bases, enabling interactions with biological macromolecules. The propanamide moiety in This compound introduces hydrogen-bonding capabilities and conformational flexibility, enhancing target selectivity. Comparative studies highlight that alkylamide-substituted benzimidazoles exhibit improved metabolic stability over their ester or ether counterparts, a critical factor in drug design.
The compound’s significance is further underscored by its structural similarity to clinically approved benzimidazole-based drugs. For example, the antihypertensive agent telmisartan and the anthelmintic albendazole both feature benzimidazole cores modified with hydrophobic substituents. By contrast, the propanamide group in This compound introduces polar interactions, potentially expanding its applicability to targets requiring enhanced solubility profiles.
Place Within Benzimidazole Derivative Classification Systems
Benzimidazole derivatives are systematically classified based on:
- Substituent position : 1-, 2-, or 5-substituted variants.
- Functional group identity : Alkyl, aryl, amide, or heterocyclic appendages.
- Biological activity : Antiparasitic, anticancer, or antimicrobial subclasses.
This compound belongs to the 2-substituted benzimidazole category, distinguished by its ethyl-linked propanamide group. This places it within a subgroup of N-alkylamide derivatives, which contrast with N-aryl (e.g., telmisartan) or N-heterocyclic (e.g., droperidol) analogs. PubChem entries for related compounds, such as N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide and N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide , demonstrate structural diversity within this subclass, emphasizing the role of side-chain modifications in tuning biological activity.
A comparative analysis of molecular weights reveals that propanamide derivatives (e.g., 217.27 g/mol for the target compound) generally exhibit lower molecular masses than pyrrolidine-containing analogs (286.37 g/mol), suggesting divergent pharmacokinetic behaviors.
Research Significance and Current Academic Interest
Current investigations into This compound focus on two primary domains:
- Synthetic methodology optimization : Recent work has explored catalyst-free, green chemistry approaches using ethanol as a solvent, achieving yields exceeding 85% under reflux conditions.
- Biological target profiling : Preliminary studies suggest interactions with tubulin proteins, mirroring the mechanism of benzimidazole anthelmintics like albendazole. However, unlike classical antiparasitic agents, the propanamide substituent may confer selectivity toward kinase enzymes implicated in cancer progression.
The compound’s in silico docking scores against COVID-19 main protease (Mᵖʳᵒ) have also sparked interest, with computational models predicting favorable binding affinities due to hydrogen-bond interactions between the propanamide carbonyl and catalytic dyad residues. Collaborative efforts between academic and industrial researchers aim to advance this molecule into preclinical testing phases, leveraging high-throughput screening platforms to identify lead candidates.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQDAQMQXMDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-aminobenzimidazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is characterized by its unique structural features that contribute to its biological activity. The compound includes a benzodiazole moiety, which is known for its diverse pharmacological properties.
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antitumor properties. Specifically, this compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance, research has shown that certain benzodiazole derivatives can effectively target ovarian cancer (SKOV3), breast cancer (MDA-MB231), and colon cancer (HCT116) cells at nanomolar concentrations .
-
Antiviral Properties
- The compound has also been evaluated for its antiviral potential, particularly against SARS-CoV-2. A consensus pharmacophore model developed from various bioactive conformers of inhibitors has highlighted the role of benzodiazole derivatives in targeting viral proteases . This suggests that this compound could be a candidate for further development as an antiviral agent.
-
Neuroprotective Effects
- Preliminary studies suggest that compounds containing benzodiazole structures may offer neuroprotective benefits. The ability to modulate neurotransmitter systems could position this compound as a potential treatment for neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in 2019 explored the antitumor efficacy of benzodiazole derivatives, including this compound. The research demonstrated that these compounds could inhibit cancer cell growth significantly at low concentrations (IC50 values around 20 nM). This highlights the potential of this compound in developing new cancer therapies .
Case Study 2: Antiviral Research
In the context of viral infections, a recent publication focused on identifying new inhibitors for SARS-CoV-2 by utilizing a pharmacophore modeling approach. Compounds similar to this compound were included in the screening process, showing promising results against viral proteases .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, it has been studied as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and thereby increasing glucose utilization .
Comparison with Similar Compounds
N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-methoxyphenoxy)propanamide: This compound has a similar structure but includes a methoxyphenoxy group, which may alter its biological activity and chemical properties.
N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-chlorophenoxy)propanamide: Another similar compound with a chlorophenoxy group, potentially affecting its reactivity and applications.
Uniqueness: N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to its specific structure, which allows it to interact with particular molecular targets such as glucokinase. This specificity can lead to distinct biological activities and potential therapeutic applications .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction between 1H-benzodiazole and an appropriate alkyl halide to form the ethyl derivative, followed by subsequent reaction with propanoyl chloride to yield the final amide product. Techniques such as chromatography are often employed for purification.
Pharmacological Properties
This compound exhibits significant biological activity across various domains:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit pathways related to cancer cell proliferation or migration. It has been shown to interact with specific receptors or enzymes involved in cancer progression.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that derivatives of benzodiazole, including this compound, possess antimicrobial activities against various pathogens.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with biological macromolecules such as enzymes and receptors, modulating their activity and consequently influencing cellular signaling pathways. The benzodiazole core is known for its ability to bind to various targets within cells, potentially leading to the inhibition of critical pathways involved in disease processes .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Studies : In vitro assays have shown that this compound exhibits growth inhibitory effects on various cancer cell lines. For instance, it was found to have a mean GI50 value significantly lower than that of established anticancer drugs like etoposide in certain leukemia cell lines .
- Anti-inflammatory Research : A study highlighted the compound's ability to reduce inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy : this compound has shown promising results against bacterial strains resistant to conventional antibiotics, indicating its potential role in combating antibiotic resistance.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1H-indol-3-yl)ethyl)-2-methylpropanamide | Indole Structure | Contains an indole instead of benzodiazole |
| N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-hydroxyphenyl)propanamide | Benzimidazole Structure | Exhibits different biological activities |
| N-[3-(1H-pyrrolo[3,4-b]quinolin-1-yl)propyl]-3-(4-methoxyphenyl)propanamide | Pyrroloquinoline Structure | Displays unique pharmacological properties |
The uniqueness of this compound lies in its specific benzodiazole structure combined with the propanamide functionality. This combination may impart distinct biological activities compared to other similar compounds.
Q & A
What are the optimal synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including condensation of 1H-1,3-benzodiazole derivatives with propanamide precursors under controlled conditions. Key steps may include:
- Amide bond formation : Using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures.
- Purity validation : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .
Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks; SHELX software is widely used for refinement .
- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., benzodiazolyl ethyl linkage) .
- FT-IR : Validates amide C=O stretching (~1650 cm⁻¹) and benzodiazole N-H vibrations (~3400 cm⁻¹) .
How can researchers design in vitro assays to evaluate its biological activity?
- Target selection : Prioritize targets based on structural analogs (e.g., benzodiazole-containing compounds inhibit ion channels or enzymes) .
- Assay protocols :
- Enzyme inhibition : Fluorescence-based assays (e.g., fluorescence polarization for binding affinity).
- Cellular assays : Antiproliferative activity via MTT assays on cancer cell lines .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples .
What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the benzodiazole ring (e.g., halogenation) or propanamide chain (e.g., alkyl/aryl groups) to assess activity changes .
- Bioisosteric replacement : Replace the benzodiazole with thiophene or triazole moieties to enhance solubility or target affinity .
- Data correlation : Use IC50 values from dose-response assays to quantify substituent effects .
How can computational modeling predict binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., potassium channels) using crystal structures (PDB IDs) .
- MD simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with benzodiazole N-atoms) .
What experimental designs mitigate contradictions in solubility or stability data?
- Solubility profiling : Test in buffered solutions (pH 1–7.4) and solvents (DMSO, PBS) using nephelometry .
- Stability studies : Accelerated degradation under heat/light (ICH guidelines) monitored via HPLC .
- Replicate experiments : Use orthogonal methods (e.g., UV-Vis vs. LC-MS) to confirm results .
How can derivative synthesis enhance pharmacological properties?
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- PEGylation : Attach polyethylene glycol chains to increase half-life .
- Metabolic stability : Incubate derivatives with liver microsomes to identify metabolically resistant analogs .
What mechanisms explain its interactions with ion channels or enzymes?
- Electrophysiology : Patch-clamp assays to measure K+ or Ca2+ channel modulation .
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Identify critical residues (e.g., channel pore mutations) affecting binding .
How do physicochemical properties influence formulation for in vivo studies?
- LogP determination : Octanol-water partitioning to predict membrane permeability (~2–3 optimal) .
- Salt formation : Improve aqueous solubility via hydrochloride or sodium salts .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
What are best practices for resolving crystallographic disorder in X-ray structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
